molecular formula C29H31F3N2O3 B12298843 Almorexant-13C-d3

Almorexant-13C-d3

Cat. No.: B12298843
M. Wt: 516.6 g/mol
InChI Key: DKMACHNQISHMDN-AXIKUPSYSA-N
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Description

Almorexant-13C-d3: is a stable isotope-labeled compound, specifically a deuterium and carbon-13 labeled version of Almorexant. Almorexant itself is a potent and competitive dual orexin 1 receptor (OX1) and orexin 2 receptor (OX2) antagonist. The labeling with deuterium and carbon-13 makes this compound particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Almorexant-13C-d3 involves the incorporation of stable isotopes, deuterium, and carbon-13, into the Almorexant molecule. This process typically requires specialized reagents and conditions to ensure the precise placement of these isotopes. The exact synthetic route may vary, but it generally involves multiple steps of organic synthesis, including the use of labeled precursors and catalysts .

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and purification systems to ensure high yield and purity of the final product. The production process must adhere to stringent quality control measures to maintain the integrity of the labeled compound .

Chemical Reactions Analysis

Types of Reactions: Almorexant-13C-d3 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate, while reduction reactions may use reducing agents like lithium aluminum hydride .

Major Products: The major products formed from these reactions would depend on the specific reaction conditions and the nature of the substituents involved. For instance, oxidation of this compound might yield hydroxylated derivatives, while reduction could produce deuterated analogs .

Scientific Research Applications

Chemistry: In chemistry, Almorexant-13C-d3 is used as a tracer in reaction mechanisms and metabolic studies. The stable isotopes allow for precise tracking of the compound through various chemical processes .

Biology: In biological research, this compound is used to study the interaction of Almorexant with biological systems. This includes understanding its binding affinity and selectivity for orexin receptors .

Medicine: In medicine, this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Almorexant. This information is crucial for drug development and therapeutic applications .

Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods. This includes the use of mass spectrometry to quantify the presence of Almorexant in biological samples .

Mechanism of Action

Almorexant-13C-d3 exerts its effects by antagonizing the orexin 1 receptor (OX1) and orexin 2 receptor (OX2) These receptors are involved in the regulation of wakefulness and arousalThis mechanism is similar to that of other orexin receptor antagonists .

Comparison with Similar Compounds

    Suvorexant: Another dual orexin receptor antagonist used to treat insomnia.

    Lemborexant: A dual orexin receptor antagonist with a similar mechanism of action.

    Daridorexant: A newer orexin receptor antagonist with improved pharmacokinetic properties.

Uniqueness: Almorexant-13C-d3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .

Properties

Molecular Formula

C29H31F3N2O3

Molecular Weight

516.6 g/mol

IUPAC Name

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-(trideuterio(113C)methyl)acetamide

InChI

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1/i1+1D3

InChI Key

DKMACHNQISHMDN-AXIKUPSYSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])NC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC

Origin of Product

United States

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